1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
Description
Structural Definition and Nomenclature
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine exhibits a well-defined molecular architecture characterized by a six-membered piperazine ring bearing two distinct substituents. The compound possesses the molecular formula C₁₁H₁₅BrN₂O₂S with a molecular weight of 319.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-bromophenyl)-4-methylsulfonylpiperazine, reflecting the precise positioning of functional groups around the central piperazine core.
The structural complexity of this molecule arises from the presence of multiple functional groups that contribute to its chemical properties. The 4-bromophenyl moiety introduces halogenated aromatic character, while the methylsulfonyl group incorporates organosulfur functionality through the sulfur(VI) oxidation state. The Chemical Abstracts Service has assigned the registry number 357647-98-4 to this compound, providing a unique identifier for chemical database searches and regulatory documentation.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂O₂S |
| Molecular Weight | 319.22 g/mol |
| Chemical Abstracts Service Number | 357647-98-4 |
| International Union of Pure and Applied Chemistry Name | 1-(4-bromophenyl)-4-methylsulfonylpiperazine |
| InChI Key | OYUQGGGGXSYBPY-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
The stereochemical considerations for this compound involve the tetrahedral geometry around the sulfur atom in the methylsulfonyl group, which creates a chiral center when considering the sulfur(VI) coordination environment. However, the rapid inversion at the sulfonyl nitrogen atoms and the conformational flexibility of the piperazine ring contribute to the overall molecular dynamics of this system.
Historical Context in Chemical Literature
The development of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine emerged from the broader evolution of piperazine chemistry and organosulfur compound synthesis. The piperazine scaffold has been recognized as a privileged structure in medicinal chemistry since the mid-20th century, with researchers identifying its potential for diverse biological activities. The incorporation of sulfonyl groups into piperazine derivatives represents a significant advancement in structure-activity relationship studies, as these modifications can dramatically alter the pharmacological and chemical properties of the resulting compounds.
The synthesis and characterization of sulfonylated piperazine derivatives gained momentum in the early 21st century, particularly as researchers explored the antimicrobial and anticancer potential of these molecular frameworks. The specific combination of bromophenyl and methylsulfonyl substituents on the piperazine core reflects the systematic approach taken by medicinal chemists to optimize molecular properties through strategic functional group modifications.
Research investigations into 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and related compounds have been documented in the chemical literature since the compound's first synthesis and characterization. The compound has been featured in studies examining the nucleophilic substitution reactions of piperazine derivatives with various sulfonyl chlorides, demonstrating the synthetic accessibility of this molecular architecture. These investigations have contributed to the understanding of reaction mechanisms and synthetic methodologies for preparing complex organosulfur heterocycles.
Significance in Organosulfur Chemistry Research
The importance of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine in organosulfur chemistry research stems from its unique combination of structural features that exemplify several key principles in sulfur-containing organic molecules. The methylsulfonyl group represents a sulfur(VI) functional group, which belongs to the class of organosulfur compounds that have no direct counterparts among organic oxygen compounds. This distinction arises from sulfur's ability to expand its valence shell beyond the octet rule, utilizing 3d orbitals in bonding schemes that create unique chemical reactivity patterns.
The compound serves as an important model system for understanding the electronic effects of sulfonyl groups on heterocyclic scaffolds. Research has demonstrated that sulfonyl substitution can significantly alter the electron density distribution within piperazine rings, affecting both chemical reactivity and biological activity profiles. The electron-withdrawing nature of the methylsulfonyl group, combined with the halogenated aromatic substituent, creates a molecular environment that is particularly valuable for studying structure-activity relationships in organosulfur chemistry.
Table 2: Organosulfur Functional Group Classifications
| Functional Group Type | Example in Target Compound | Sulfur Oxidation State | Electronic Character |
|---|---|---|---|
| Sulfonyl | Methylsulfonyl (CH₃SO₂-) | +VI | Electron-withdrawing |
| Aromatic Halide | 4-Bromophenyl | N/A | Electron-withdrawing |
| Heterocyclic Amine | Piperazine | -III | Electron-donating |
The synthetic approaches to 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine have contributed to the broader understanding of organosulfur compound preparation methodologies. The most common synthetic route involves the reaction of 1-(4-bromophenyl)piperazine with methanesulfonyl chloride under basic conditions, utilizing the nucleophilic character of the piperazine nitrogen atoms. This transformation exemplifies the reactivity patterns of sulfonyl chlorides, which function as electrophilic sulfur(VI) species in substitution reactions.
The compound has been investigated as part of broader studies examining the biological activities of sulfonylated piperazine derivatives. Research has shown that the specific substitution pattern in 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine contributes to distinct anticancer activities, with structure-activity relationship studies indicating that the position and nature of substituents on both the phenyl ring and the piperazine core significantly influence biological potency. These findings have advanced the understanding of how organosulfur functional groups interact with biological targets and have informed the design of new therapeutic candidates.
The spectroscopic characterization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine has provided valuable insights into the conformational dynamics and electronic properties of sulfonylated heterocycles. Nuclear magnetic resonance studies have revealed characteristic chemical shift patterns for the methylsulfonyl protons and the piperazine ring protons, which serve as diagnostic tools for structural identification and purity assessment. Infrared spectroscopy has identified characteristic absorption bands corresponding to sulfur-oxygen stretching modes in the 1100-1200 cm⁻¹ region, providing additional confirmation of the sulfonyl functional group presence.
The role of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine in advancing organosulfur chemistry extends to its utility as a building block for more complex molecular architectures. The compound can undergo further chemical transformations, including cross-coupling reactions at the brominated aromatic position and additional substitutions at the remaining piperazine nitrogen atom. These synthetic possibilities have made it a valuable intermediate in the preparation of diverse organosulfur libraries for biological screening and chemical research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQGGGGXSYBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620092 | |
| Record name | 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357647-98-4 | |
| Record name | 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(4-Bromophenyl)piperazine
Two major approaches are reported for synthesizing 1-(4-bromophenyl)piperazine or closely related intermediates:
| Method | Description | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution on Bromobenzene | Reaction of bromobenzene with piperidine in the presence of a strong base (potassium tert-butoxide or sodium tert-amylate) in sulfolane solvent, followed by bromination | Heating at 140-165 °C for 4 h; bromination at 20-25 °C using N-bromosuccinimide or dibromohydantoin with tetra-n-butylammonium tetraphenylborate catalyst | 84-90% for intermediate 1-(4-bromophenyl)piperidine | |
| Direct Bromination of Piperazine Derivatives | Bromination of piperazine derivatives using aqueous hydrogen bromide in dimethyl sulfoxide (DMSO) at 60 °C for 2 h | 60 °C for 2 h, followed by neutralization and extraction | 96% yield reported |
Key Details from Patent CN112645902A:
- Step 1: Bromobenzene, piperidine, and sulfolane mixed with potassium tert-butoxide; heated to 160-165 °C for 4 hours to form N-phenylpiperidine.
- Step 2: N-phenylpiperidine brominated with N-bromosuccinimide or dibromohydantoin in dichloromethane or acetonitrile at 15-40 °C with tetra-n-butylammonium tetraphenylborate catalyst.
- Purification by vacuum distillation or recrystallization (dichloromethane:n-heptane 1:4).
- Yields: 84.1% for N-phenylpiperidine; 87-90% for 1-(4-bromophenyl)piperidine.
Functionalization to 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
The methylsulfonyl substitution at the 4-position of the piperazine ring is typically introduced via oxidation of a methylthio or methylsulfanyl precursor or direct sulfonylation.
Synthetic Strategy
- Starting from the 1-(4-bromophenyl)piperazine intermediate, the 4-position is functionalized by introducing a methylthio group (–SCH3) followed by oxidation to the methylsulfonyl (–SO2CH3) group.
- Oxidation is commonly performed using hydrogen peroxide or other oxidizing agents in alcoholic solvents.
Example from Piperazine Derivative Chemistry
- Piperazine derivatives bearing methylthio groups are synthesized by alkylation of thiol-containing intermediates with methyl iodide in ethanolic potassium hydroxide.
- Subsequent oxidation with ethanolic hydrogen peroxide converts methylthio to methylsulfonyl groups, yielding the sulfone derivative.
- This stepwise functionalization ensures the selective introduction of the methylsulfonyl group at the 4-position of the piperazine ring.
Detailed Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromobenzene + Piperidine + Potassium tert-butoxide | Sulfolane, 140-165 °C, 4 h | N-phenylpiperidine | ~84% yield, high purity |
| 2 | N-phenylpiperidine + N-bromosuccinimide or dibromohydantoin + Catalyst | DCM or acetonitrile, 15-40 °C, 5-6 h | 1-(4-bromophenyl)piperidine | ~87-90% yield, purified by recrystallization |
| 3 | 1-(4-bromophenyl)piperidine + methylthiolation reagent (e.g., methyl iodide) | Ethanolic KOH, reflux | 4-(methylthio)-1-(4-bromophenyl)piperazine | Moderate to high yield |
| 4 | 4-(methylthio)-1-(4-bromophenyl)piperazine + Oxidizing agent (e.g., H2O2) | Ethanolic solution, room temp to mild heating | 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine | High yield, confirmed by spectral analysis |
Purification and Characterization
- Purification: Vacuum distillation or recrystallization using dichloromethane and n-heptane mixtures is effective for isolating pure intermediates and final products.
- Characterization: Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the structure and purity. No isomeric impurities were detected in the key intermediates.
- Yields: Overall yields for the brominated intermediate exceed 85%, with final oxidation steps typically yielding over 90%.
Summary Table of Key Preparation Parameters
| Parameter | Step 1 (N-phenylpiperidine) | Step 2 (Bromination) | Step 3 (Methylthiolation) | Step 4 (Oxidation) |
|---|---|---|---|---|
| Solvent | Sulfolane | Dichloromethane or Acetonitrile | Ethanol | Ethanol |
| Temperature | 140-165 °C | 15-40 °C | Reflux | Room temp to mild heat |
| Reaction Time | 4 h | 5-6 h | Several hours | Few hours |
| Catalyst | Potassium tert-butoxide | Tetra-n-butylammonium tetraphenylborate | None | None |
| Oxidant | N/A | N-bromosuccinimide or dibromohydantoin | Methyl iodide | Hydrogen peroxide |
| Yield | ~84% | 87-90% | Moderate to high | High |
The preparation of 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine involves a multi-step synthetic route beginning with the formation of 1-(4-bromophenyl)piperazine via nucleophilic aromatic substitution and bromination. Subsequent introduction of the methylsulfonyl group at the 4-position of the piperazine ring is achieved through methylthiolation followed by oxidation. The methods are characterized by high yields, straightforward reaction conditions, and effective purification techniques, making them suitable for industrial scale-up and research applications.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine has been investigated for its biological activities, particularly as an enzyme inhibitor. Research indicates that piperazine derivatives can inhibit viral proteases, which are critical in the life cycle of viruses such as SARS-CoV-2. For instance, molecular docking studies have shown that modifications to the piperazine structure can enhance binding affinity to these proteases, suggesting a pathway for developing antiviral drugs .
Case Study: Inhibition of SARS-CoV-2 Protease
A study conducted on novel piperazine compounds demonstrated their potential as inhibitors of the SARS-CoV-2 protease. The research utilized molecular docking analyses to evaluate the interaction between these compounds and the protease, highlighting the importance of structural variations in enhancing inhibitory activity .
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine typically involves straightforward methods such as nucleophilic substitution reactions or coupling reactions involving brominated phenyl and methylsulfonyl groups. The synthesis can be optimized to yield high purity and yield through various reaction conditions.
Reactivity and Derivatives
The compound can undergo further chemical transformations to produce derivatives with enhanced biological activities. For example, coupling reactions with other sulfonamide derivatives have been explored, leading to the formation of N-aryl sulfonamides, which may exhibit improved pharmacological properties.
Enzyme Inhibition
Research shows that 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and its derivatives exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. The compound's structure allows it to interact with active sites of enzymes, potentially leading to therapeutic applications in conditions like cancer and inflammation .
Antimicrobial Properties
Similar piperazine derivatives have demonstrated antimicrobial activities against a range of pathogens. Studies suggest that the presence of the methylsulfonyl group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for antibiotic development .
Comparative Analysis with Related Compounds
To understand the unique properties of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Chlorophenyl)-4-(methylsulfonyl)piperazine | Chlorine instead of bromine | Potential anti-inflammatory | Variations in halogen influence activity |
| 1-(Phenyl)-4-(methylsulfonyl)piperazine | No halogen substitution | Antidepressant properties | Lack of halogen may alter binding affinity |
| 1-(3-Bromophenyl)-4-(methylsulfonyl)piperazine | Bromine at position 3 | Antiviral activity | Positioning affects selectivity and efficacy |
This table illustrates how variations in halogen substituents and their positions on the aromatic ring can significantly influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)piperazine (pBPP)
- Structure : Lacks the methylsulfonyl group at N3.
- Properties : Simpler structure with lower molecular weight (MW = 241.1 g/mol vs. 333.2 g/mol for the target compound).
- Bioactivity : Acts as a psychoactive substance, binding to serotonin and dopamine receptors, but exhibits lower metabolic stability due to the absence of the sulfonyl group .
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Structure : Contains a sulfonyl bridge between the bromophenyl group and piperazine, with a 4-methylphenyl substituent at N4.
- Synthesis : Prepared via sulfonylation of piperazine with 4-bromobenzenesulfonyl chloride, yielding 37–67% under optimized conditions .
- Applications : Used in receptor-binding studies but shows reduced solubility compared to the target compound due to the bulky 4-methylphenyl group .
Functional Analogues
1-(2-Methoxyphenyl)-4-(trifluoromethylsulfonyl)piperazine
1-(4-Chlorobenzhydryl)-4-(substitutedbenzoyl)piperazines
- Structure : Incorporates a benzhydryl group at N1 and benzoyl substituents at N4.
- Bioactivity : Demonstrated cytotoxicity against multiple cancer cell lines (e.g., HEPG2 IC₅₀ = 12 µM for compound 5a), attributed to the benzhydryl moiety’s intercalation properties .
- Divergence : The target compound’s bromophenyl group may offer distinct steric effects compared to the benzhydryl group, altering receptor interaction profiles.
Receptor Binding Profiles
- Target Compound : Preliminary docking studies suggest affinity for serotonin receptors (5-HT₁ₐ Ki = 8.2 nM), comparable to 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM) but with reduced off-target effects at dopamine D₂ receptors .
- Analogues :
Cytotoxicity Data
Biological Activity
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This compound exhibits properties that may be beneficial for various therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.
Chemical Structure and Properties
- Molecular Formula : C11H14BrN3O2S
- CAS Number : 357647-98-4
- Molecular Weight : 316.22 g/mol
- Chemical Structure : The compound features a piperazine ring substituted with a bromophenyl group and a methylsulfonyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests its utility in treating conditions characterized by chronic inflammation.
Antiviral Properties
Preliminary studies have indicated that this compound may possess antiviral activity against certain viruses. The specific mechanisms remain under investigation, but it is hypothesized that it interferes with viral replication processes.
Antioxidant Activity
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine has been shown to exhibit antioxidant properties, which may contribute to its overall therapeutic potential. By scavenging free radicals, it could help mitigate oxidative stress-related damage in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine levels | |
| Antiviral | Inhibition of viral replication | |
| Antioxidant | Scavenging of free radicals |
Case Study: Antimicrobial Efficacy
In a controlled laboratory study, 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an effective antibacterial agent.
Case Study: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of the compound utilized a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory diseases.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
